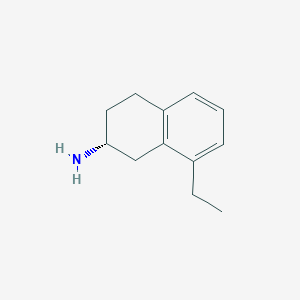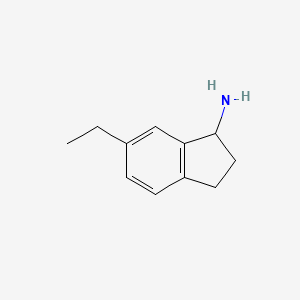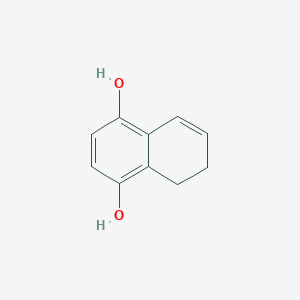
5,6-Dihydronaphthalene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydronaphthalene-1,4-diol is an organic compound with the molecular formula C10H10O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 1 and 4 positions and a dihydro structure at the 5 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydronaphthalene-1,4-diol typically involves the reduction of naphthoquinone derivatives. One common method includes the reduction of 5,8-dibromo-1,4-naphthoquinone using (trimethylsilyl)acetylene in the presence of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature . The reaction mixture is then treated with ammonium chloride (NH4Cl) and extracted with ether to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydronaphthalene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be further reduced to form tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydronaphthalene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including as a ligand for various receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of 5,6-Dihydronaphthalene-1,4-diol involves its interaction with various molecular targets. For instance, it can act as an antioxidant by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals. Additionally, its structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydroxynaphthalene: Another naphthalene derivative with hydroxyl groups at the 1 and 2 positions.
1,4-Naphthalenediol: A naphthalene derivative with hydroxyl groups at the 1 and 4 positions but without the dihydro structure.
Uniqueness
5,6-Dihydronaphthalene-1,4-diol is unique due to its specific dihydro structure at the 5 and 6 positions, which imparts distinct chemical and physical properties compared to other naphthalene derivatives. This structural feature allows it to participate in unique chemical reactions and exhibit specific biological activities that are not observed in its analogs .
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
5,6-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1,3,5-6,11-12H,2,4H2 |
InChI-Schlüssel |
FLXHWBQFTUIUSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)

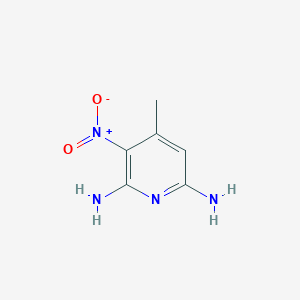


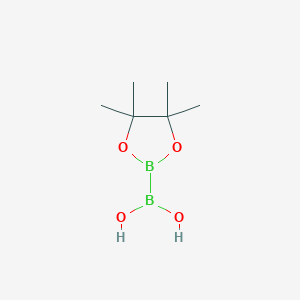

![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)


![5H-Pyrrolo[3,4-f]benzoxazole](/img/structure/B11917563.png)
